molecular formula C13H13NO3 B12083320 Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Cat. No.: B12083320
M. Wt: 231.25 g/mol
InChI Key: VXEKFOPPQSAHNS-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 1-methylindole moiety substituted at the 4-position. The compound consists of a methyl ester group linked to a 3-oxopropanoate chain, which is further attached to the indole ring. Indole derivatives are well-documented in medicinal chemistry for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-(1-methylindol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3

InChI Key

VXEKFOPPQSAHNS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The esterification of indole-4-acetic acid with methanol in the presence of sulfuric acid represents a straightforward route to methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate. This method involves protonation of the carboxylic acid group by H₂SO₄, followed by nucleophilic attack by methanol to form the methyl ester.

Typical Protocol :

  • Indole-4-acetic acid (1.0 eq) is dissolved in anhydrous methanol (10 mL/g substrate).

  • Concentrated H₂SO₄ (0.1 eq) is added dropwise under nitrogen at 0°C.

  • The mixture is refluxed at 65°C for 12 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

Optimization and Challenges

  • Catalyst Loading : Increasing H₂SO₄ to 0.2 eq improves yields to 68% but risks side reactions such as sulfonation of the indole ring.

  • Solvent Choice : Methanol outperforms ethanol due to better solubility of intermediates, though prolonged reflux (>24 h) leads to decomposition.

Table 1: Esterification Reaction Outcomes

CatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
H₂SO₄65126295.2
H₂SO₄7085893.8

Friedel-Crafts Acylation with Zirconium Tetrachloride

Synthetic Pathway

Friedel-Crafts acylation employs ZrCl₄ as a Lewis acid to facilitate electrophilic substitution at the indole’s 4-position. Ethyl 3-chloro-3-oxopropanoate serves as the acylating agent, with subsequent transesterification to the methyl ester.

Procedure :

  • 1-Methylindole (1.0 eq) and ethyl 3-chloro-3-oxopropanoate (1.2 eq) are dissolved in dichloroethane (DCE).

  • ZrCl₄ (1.5 eq) is added at 0°C, and the reaction is stirred at 25°C for 24 hours.

  • The crude product is purified via silica chromatography (petroleum ether/EtOAc 3:1).

Critical Parameters

  • Solvent Effects : DCE enhances electrophilicity of the acyl chloride but requires strict anhydrous conditions.

  • Catalyst Efficiency : ZrCl₄ outperforms AlCl₃ in regioselectivity, achieving 74% yield for the 4-isomer versus 52% for AlCl₃.

Table 2: Friedel-Crafts Acylation Optimization

CatalystSolventTemperature (°C)Yield (%)
ZrCl₄DCE2574
AlCl₃Toluene2552

Catalytic Acylation with Sc(OTf)₃

Methodology

Scandium triflate-catalyzed acylation offers a mild alternative, enabling reactions in aqueous or ethanol media. This method avoids harsh acids and achieves moderate yields.

Steps :

  • 1-Methylindole (0.5 mmol), methyl pyruvate (0.6 mmol), and Sc(OTf)₃ (5 mol%) are mixed in EtOH (1 mL).

  • The reaction is stirred at 80°C for 5 hours, followed by preparative TLC purification.

Advantages and Limitations

  • Green Chemistry : Water or ethanol solvents reduce environmental impact.

  • Yield Trade-offs : Yields plateau at 55% due to competing hydrolysis of the acylating agent.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.75 (s, 1H, indole NH), 7.53–7.27 (m, 4H, aromatic), 3.88 (s, 3H, OCH₃), 3.71 (s, 3H, NCH₃).

  • ¹³C NMR : 183.1 (ketone C=O), 164.8 (ester C=O), 135.1 (indole C4), 63.3 (OCH₃).

Infrared (IR) Spectroscopy

  • Peaks at 1732 cm⁻¹ (ester C=O) and 1643 cm⁻¹ (ketone C=O) confirm functional groups.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Esterification6295.2HighModerate
Friedel-Crafts7498.1ModerateLow
Sc(OTf)₃ Catalysis5592.5LowHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives of the indole ring.

Scientific Research Applications

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.

    Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (3o)

  • Structure : Differs in the position of the oxo group (C2 vs. C3) and indole substitution (C3 vs. C4).
  • Physical Properties : Melting point: 73–74°C; Yield: 76.8% .
  • Spectroscopy :
    • 1H-NMR : δ 8.51–8.42 (m, 1H), 8.35 (s, 1H), 3.96 (s, 3H, methyl ester), 3.88 (s, 3H, N-methyl).
    • ESI-MS : m/z [M+H]⁺ 218 .
  • Key Difference : The C3-substituted indole and C2-oxo group may alter electronic distribution, affecting reactivity in nucleophilic additions or cyclization reactions.

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

  • Structure: Features an ethyl ester and a propanoate chain at the indole C2 position.
  • Molecular Weight : 317.38 g/mol .
  • Key Difference : Bulkier ethyl ester groups may reduce solubility in polar solvents compared to methyl esters.

Functional Group Variations

3-(1H-Indol-3-yl)-2-oxopropanoic Acid

  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Molecular Formula: C₁₁H₉NO₃ .

Methyl 3-(1H-indol-3-yl)propanoate

  • Structure: Lacks the 3-oxo group, featuring a simple propanoate chain.
  • Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice .
  • Key Difference: Absence of the ketone limits participation in keto-enol tautomerism, reducing its utility in conjugate addition reactions.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate C₁₃H₁₃NO₃ (inferred) ~231.25 Not reported Expected IR: ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O)
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate C₁₂H₁₁NO₃ 217.22 73–74 1H-NMR δ 3.96 (s, ester), ESI-MS m/z 218
3-(1H-Indol-3-yl)-2-oxopropanoic acid C₁₁H₉NO₃ 203.19 Not reported SMILES: O=C(O)C(=O)Cc1c[nH]c2c1cccc2
Methyl 3-(1H-indol-3-yl)propanoate C₁₂H₁₃NO₂ 203.24 Not reported Crystal structure: N–H⋯O hydrogen bonds

Biological Activity

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article focuses on the biological activity of this specific compound, emphasizing its antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.

The structural characteristics of this compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name This compound
InChI Key XQVWUDQZQRJKKL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(=O)C1=CNC2=CC=CC=C21

This compound exerts its biological effects through interactions with various molecular targets. The indole ring structure allows for binding to multiple receptors, influencing key biological pathways such as enzyme inhibition and receptor modulation. Its mechanism involves:

  • Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-π Interactions: The aromatic nature of the indole facilitates π-π interactions, which are critical in stabilizing ligand-receptor complexes.

Antiviral Properties

Research indicates that this compound has potential antiviral activity. It has been studied for its effectiveness against various viral strains, showing promise as a lead compound in antiviral drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

  • Cell Viability Assays: In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines (e.g., HeLa cells) with IC50 values indicating significant cytotoxic effects at low concentrations.
  • Mechanistic Insights: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, promoting cell cycle arrest.

Antimicrobial Activity

This compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.56 μM
Escherichia coli2.08 μM
Bacillus cereus4.17 μM

These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound, for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, researchers synthesized several indole derivatives and tested them against common bacterial pathogens. This compound demonstrated effective antibacterial action, particularly against resistant strains, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate with high yield and purity?

The synthesis typically involves cyclocondensation reactions between indole derivatives and β-ketoesters. Key steps include:

  • Substitution reactions at the indole nitrogen to introduce the methyl group.
  • Esterification of the β-keto acid intermediate using methanol under acidic catalysis.
    Critical parameters are temperature control (60–80°C) and solvent selection (e.g., ethanol or methanol), which influence reaction kinetics and byproduct formation. Catalysts like p-toluenesulfonic acid may enhance yields .
    Characterization via NMR (¹H/¹³C) and HPLC is essential to confirm purity, as side reactions (e.g., hydrolysis of the ester group) can occur under prolonged heating .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • ¹H NMR : Identifies protons on the indole ring (δ 7.2–7.8 ppm) and methyl ester group (δ 3.6–3.8 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170–175 ppm) and quaternary carbons in the indole moiety.
  • Mass Spectrometry (MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups.
  • IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture , direct light , and strong bases , which accelerate degradation. Stability assays using accelerated thermal aging (40–60°C) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How does the indole ring’s electronic structure influence the compound’s reactivity in nucleophilic substitutions?

The electron-rich indole ring directs electrophilic attacks to the C-3 position, while the methyl group at N-1 sterically hinders certain reactions. The β-ketoester moiety acts as an electrophilic site , facilitating nucleophilic additions (e.g., Grignard reagents or hydrazines). Computational studies (DFT) reveal that the HOMO-LUMO gap of the indole system impacts regioselectivity in cyclization reactions .

Q. What strategies mitigate low yields in cyclocondensation reactions involving this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates.
  • Catalyst screening : Lewis acids like ZnCl₂ enhance reaction rates by activating carbonyl groups.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side product formation .
    Yield analysis via GC-MS or HPLC is recommended to quantify unreacted starting materials .

Q. How can researchers resolve contradictions in reported biological activities of similar β-ketoester derivatives?

Discrepancies often arise from:

  • Structural isomerism : Minor changes (e.g., substituent position on the indole ring) drastically alter bioactivity.
  • Assay variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4) to ensure reproducibility.
    Cross-reference docking studies (using PDB structures) and SAR analyses to identify critical pharmacophores .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR models : Relate substituent electronegativity to bioactivity using datasets from PubChem or ChEMBL .

Q. How can InChI keys enhance reproducibility in database searches for this compound?

The InChI key (e.g., RIJWDPRXCXJDPK-UHFFFAOYSA-N for related esters) enables precise identification across platforms like PubChem and Reaxys. Use it to retrieve crystallographic data (CCDC entries) or toxicological profiles (EPA CompTox) .

Methodological Considerations

  • Contradictory Data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
  • Reaction Byproducts : Monitor reactions via TLC or LC-MS to detect intermediates (e.g., hydrolyzed carboxylic acids) .

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